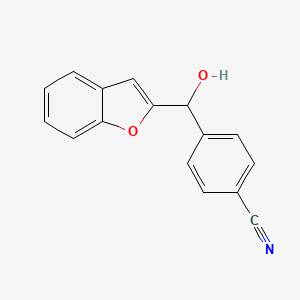
2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol is a chemical compound with the molecular formula C15H20O. It is a derivative of naphthol, characterized by the presence of a cyclopentyl group and a partially hydrogenated naphthalene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol can be synthesized through the partial reduction of 1-naphthol. This process involves catalytic hydrogenation, where the aromatic ring of 1-naphthol is partially reduced using homogeneous or heterogeneous catalysts under controlled conditions . The reaction typically requires a hydrogen source, such as hydrogen gas, and a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired conversion rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: Further reduction can lead to the complete hydrogenation of the naphthalene ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or PtO2 under hydrogen gas.
Substitution: Reagents such as halogens (e.g., bromine) and alkylating agents (e.g., alkyl halides) under acidic or basic conditions.
Major Products
Oxidation: Formation of cyclopentyl-1,4-naphthoquinone.
Reduction: Formation of fully hydrogenated cyclopentyl-naphthalene.
Substitution: Formation of various substituted cyclopentyl-tetrahydro-naphthols.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in photochemical studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a fuel additive.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The cyclopentyl group and the partially hydrogenated naphthalene ring contribute to the compound’s unique binding properties and stability .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthol: Lacks the cyclopentyl group, making it less sterically hindered.
2-Cyclopentyl-1-naphthol: Contains a fully aromatic naphthalene ring, differing in reactivity and stability.
Cyclopentyl-naphthalene: Fully hydrogenated naphthalene ring, differing in electronic properties.
Uniqueness
2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol is unique due to its combination of a cyclopentyl group and a partially hydrogenated naphthalene ring. This structural feature imparts distinct reactivity and stability, making it valuable in various applications .
Propiedades
Número CAS |
60834-82-4 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-cyclopentyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H20O/c16-15-13-8-4-3-7-12(13)9-10-14(15)11-5-1-2-6-11/h9-11,16H,1-8H2 |
Clave InChI |
PRXDHKJRAGSLNW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=C(C3=C(CCCC3)C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















